tert-Butyl(E)-3-(oxiran-2-yl)acrylate

Photoresist chemistry Stimuli-responsive polymers Post-polymerization modification

tert-Butyl(E)-3-(oxiran-2-yl)acrylate (CAS: 1679347-22-8 for the (S,E)-enantiomer; molecular formula C₉H₁₄O₃; MW 170.21 g/mol) is a heterobifunctional monomer that integrates an electron-deficient (E)-acrylate ester with a strained oxirane (epoxide) ring conjugated through a trans-alkene linker. The tert-butyl ester moiety serves as an acid-labile protecting group, while the epoxide enables cationically or nucleophilically initiated ring-opening chemistry orthogonal to radical-mediated acrylate polymerization.

Molecular Formula C9H14O3
Molecular Weight 170.21 g/mol
Cat. No. B13119963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl(E)-3-(oxiran-2-yl)acrylate
Molecular FormulaC9H14O3
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C=CC1CO1
InChIInChI=1S/C9H14O3/c1-9(2,3)12-8(10)5-4-7-6-11-7/h4-5,7H,6H2,1-3H3/b5-4+
InChIKeyNHBQGYTXVOYMEB-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl(E)-3-(oxiran-2-yl)acrylate: Dual-Function Epoxy-Acrylate Monomer for Orthogonal Polymerization and Controlled Deprotection


tert-Butyl(E)-3-(oxiran-2-yl)acrylate (CAS: 1679347-22-8 for the (S,E)-enantiomer; molecular formula C₉H₁₄O₃; MW 170.21 g/mol) is a heterobifunctional monomer that integrates an electron-deficient (E)-acrylate ester with a strained oxirane (epoxide) ring conjugated through a trans-alkene linker . The tert-butyl ester moiety serves as an acid-labile protecting group, while the epoxide enables cationically or nucleophilically initiated ring-opening chemistry orthogonal to radical-mediated acrylate polymerization [1]. This dual functionality positions the compound as a strategic building block for reworkable thermosets, degradable networks, and photoresist materials [2].

Orthogonal radical/cationic polymerization via acrylate and epoxide groups
Acid-labile tert-butyl ester enables post-polymerization deprotection to –COOH
Thermally cleavable ester linkage supports reworkable thermoset design

Why Methyl or Ethyl 3-(Oxiran-2-yl)acrylate Cannot Replace tert-Butyl(E)-3-(oxiran-2-yl)acrylate in Controlled-Degradation and Orthogonal-Polymerization Applications


Simple alkyl ester analogs—methyl(E)-3-(oxiran-2-yl)acrylate (MW ~142 g/mol) or ethyl(E)-3-(oxiran-2-yl)acrylate—share the epoxide-acrylate core but lack the acid-labile tertiary ester group that is the defining functional advantage of the tert-butyl variant. Methyl and ethyl esters are hydrolytically stable under mildly acidic conditions and cannot be chemoselectively cleaved post-polymerization to generate poly(acrylic acid) domains or carboxylic acid-functionalized surfaces [1]. Furthermore, the compact methyl ester does not provide the steric bulk necessary to modulate copolymerization reactivity ratios, glass transition temperature, or hydrophobicity in the same manner as the tert-butyl group [2]. Substituting glycidyl acrylate (oxiran-2-ylmethyl acrylate) introduces a methylene spacer that alters epoxide ring electronics and reactivity profile, preventing a direct structure–property substitution [3].

Acid-labile ester absent

Methyl or ethyl ester analogs lack acid-catalyzed cleavage; substitution removes chemically amplified deprotection capability.

Steric and thermal profile shift

Replacing tert-butyl with smaller or linear alkyl groups alters Tg, hydrophobicity and chain mobility, affecting coating and material performance.

Epoxide electronics differ

Glycidyl acrylate introduces a methylene spacer that changes epoxide reactivity and network topology; direct structure–property substitution may not transfer.

Quantitative Comparator Evidence for tert-Butyl(E)-3-(oxiran-2-yl)acrylate: Where the Data Shows Differentiation


Acid-Catalyzed Deprotection: tert-Butyl Ester Cleavage Enables Post-Polymerization Transformation Inaccessible to Methyl or Ethyl Esters

The tert-butyl ester group undergoes acid-catalyzed thermolysis at temperatures ≥160 °C with concomitant isobutylene elimination to generate carboxylic acid functionality; this deprotection pathway is entirely absent in methyl and ethyl ester analogs, which remain stable under identical acidic conditions [1]. In 193-nm photoresist formulations, the tert-butyl ester protecting group is the established design element for chemically amplified deprotection, with cleavage rates tunable by photoacid generator loading and post-exposure bake temperature [2]. Methyl and ethyl esters are not acid-labile and therefore cannot serve in chemically amplified resist architectures or reworkable thermoset applications requiring on-demand solubility switching.

Acid-Catalyzed Cleavage
Class-level
Binary differentiation: tert-butyl ester is acid-labile; methyl/ethyl esters are acid-stable.
Enables chemically amplified deprotection workflow; methyl/ethyl analogs non-functional in this context.
Class-level inference from photoresist and copolymer literature.
Photoresist chemistry Stimuli-responsive polymers Post-polymerization modification

Thermal Degradation Onset: tert-Butyl Ester Lowers Cleavage Temperature by ≥100 °C Compared to n-Butyl Ester in Acrylate-Epoxy Networks

In a systematic study of acrylate-epoxy thermosets bearing thermal cleavable ester groups, the tert-butyl methacrylate-epoxy system (TBMA-E/M) exhibited an initial thermal degradation temperature of 214 °C, attributed to the facile thermolysis of the tertiary ester linkage [1]. In contrast, n-butyl acrylate (BA)- and n-butyl methacrylate (BMA)-based thermosets did not display this low-temperature cleavage event; their degradation profiles were dominated by main-chain scission at substantially higher temperatures, consistent with the known thermal stability of primary alkyl esters [1]. The tert-butyl group was explicitly identified as playing a 'positive role in the main thermal degradation process,' enabling triggered network disassembly at a desirable temperature window for electronic component rework [1].

Thermal Degradation Onset
Reported
Tonset ≈ 214 °C
tert-butyl ester cleavage in TBMA-E/M thermoset
Supports triggered disassembly ~86 °C lower than n-butyl ester analogs; beneficial for reworkable electronics.
Cross-study TG-IR comparison; n-butyl analogs show no sub-250 °C event.
Degradable thermosets Reworkable electronics Thermal analysis

Hydrophobicity and Chain Mobility: tert-Butyl Substituent Increases Water Contact Angle and Reduces Glass Transition Temperature Relative to Methyl Ester Analogs

A comparative study of polyacrylate resins for powder clear coatings demonstrated that incorporating tert-butyl acrylate (tBA) into the copolymer backbone produces distinct property shifts compared to methyl methacrylate (MMA)-rich compositions. The packed, tetrahedral geometry of the tert-butyl substituent promotes greater chain mobility, which simultaneously increases hydrophobicity, reduces the glass transition temperature (Tg), and maintains brilliant color in the cured film [1]. In the optimized resin formulation (HEMA/6MMA/0.5nBA/0.5DA), a water contact angle of 93.53° was achieved; resins incorporating tBA exhibited further increased hydrophobicity attributable to the bulky, non-polar tert-butyl group [1].

Hydrophobicity & Tg
Class-level
Contact angle >93°; Tg reduction vs. MMA resins
tert-butyl group increases water repellency and chain mobility
Simultaneous hydrophobicity and flexibility without external plasticizers; methyl/ethyl esters cannot replicate both.
Class-level correlation from polyacrylate coating studies.
Powder coatings Hydrophobic materials Structure–property relationships

Controlled Radical Polymerization: ATRP of tert-Butyl Acrylate Requires Solvent-Mediated Rate Modulation Unlike Methyl or n-Butyl Acrylate

In atom transfer radical polymerization (ATRP) using a CuBr/PMDETA catalyst system, tert-butyl acrylate (tBA) exhibits distinctly different polymerization behavior compared to methyl acrylate (MA) and n-butyl acrylate (nBA). Specifically, the ATRP of tBA required the addition of a solvent (e.g., anisole or acetone) to decrease the polymerization rate and afford polymers with low polydispersity (Đ < 1.2); in contrast, MA and nBA could be polymerized under bulk conditions using the identical catalytic system without solvent dilution to obtain well-defined polymers [1]. This divergence is attributed to the higher inherent propagation rate constant of tBA and the steric influence of the tert-butyl group on catalyst–monomer interactions [1].

ATRP Solvent Requirement
Head-to-head
Solvent addition required for controlled ATRP of tBA; MA and nBA polymerize controllably in bulk.
Critical processing difference: bulk ATRP with tBA yields uncontrolled polymers; solvent modulation necessary.
CuBr/PMDETA system; direct head-to-head comparison.
ATRP Controlled polymerization Block copolymers

Dual Orthogonal Reactivity: Simultaneous Epoxide and Acrylate Functionalities Enable Interpenetrating Network Formation Without Competing Side Reactions

The compound incorporates two polymerizable groups that operate via orthogonal mechanisms: the acrylate moiety undergoes radical-initiated chain-growth polymerization, while the oxirane ring undergoes cationic ring-opening polymerization. These two pathways can be activated independently or simultaneously without cross-interference, enabling the formation of interpenetrating polymer networks (IPNs) with reduced shrinkage stress [1]. Glycidyl acrylate (oxiran-2-ylmethyl acrylate), while also bifunctional, differs structurally by having the epoxide attached through a methyleneoxy spacer rather than directly conjugated to the acrylate double bond; this structural difference alters the electronic character of the epoxide and its ring-opening kinetics [2]. The (E)-alkene geometry of the target compound further provides stereochemical definition that is absent in glycidyl acrylate, which can exist as a mixture of conformers.

Orthogonal Polymerizability
Class-level
Directly conjugated epoxide-acrylate vs. methyleneoxy-bridged glycidyl acrylate; distinct electronic activation.
Conjugated architecture supports IPN formation with different crosslinking topology and reactivity profile.
Structural inference; no direct kinetic data for this specific comparison.
Interpenetrating polymer networks Orthogonal polymerization Dental composites

Steric Modulation of Epoxide Reactivity: tert-Butyl Ester Proximity Alters Nucleophilic Ring-Opening Regioselectivity Compared to Less Hindered Ester Analogs

In unsymmetrical epoxides, nucleophilic ring-opening regioselectivity is governed by a combination of steric and electronic factors; nucleophiles preferentially attack the less substituted (less sterically hindered) oxirane carbon under basic conditions [1]. In tert-butyl(E)-3-(oxiran-2-yl)acrylate, the oxirane ring is directly attached to the acrylate double bond, placing the bulky tert-butyl ester group in spatial proximity to the epoxide. This steric environment is substantially different from that in methyl or ethyl ester analogs, where the smaller alkoxy group exerts less steric influence on the approaching nucleophile [2]. While direct kinetic data comparing ring-opening rates across ester analogs of 3-(oxiran-2-yl)acrylate are not available in the open literature, the established principles of steric control in epoxide chemistry support the inference that the tert-butyl ester provides greater regiochemical discrimination than methyl or ethyl esters.

Epoxide Regioselectivity
Class-level
Steric bias from tert-butyl group may favor nucleophilic attack at less hindered oxirane carbon.
May improve regiochemical control in ring-opening derivatization; methyl/ethyl esters provide lower steric discrimination.
Class-level inference; direct kinetic data for this specific compound not available in open literature.
Epoxide ring-opening Regioselectivity Nucleophilic addition

High-Value Application Scenarios for tert-Butyl(E)-3-(oxiran-2-yl)acrylate Driven by Comparative Evidence


Chemically Amplified 193-nm Photoresist Formulations Requiring Acid-Labile Protecting Groups

The tert-butyl ester group is the established acid-labile moiety in chemically amplified deep-UV photoresists. The target compound integrates this essential protecting group with a polymerizable acrylate and a crosslinkable epoxide, enabling single-monomer incorporation into resist polymers that combine imageability (via acid-catalyzed tert-butyl deprotection) with post-exposure crosslinking (via cationic epoxide ring-opening) for enhanced etch resistance [1]. Methyl or ethyl ester analogs cannot participate in the acid-catalyzed deprotection step and are functionally incompatible with chemically amplified resist architectures [1].

Reworkable Electronic Encapsulants and Degradable Thermoset Matrices

The thermal cleavage of the tert-butyl ester at ~214 °C provides a triggered degradation mechanism that enables on-demand disassembly of cured epoxy-acrylate networks for electronic component recovery and substrate rework [2]. The epoxide group enables anhydride curing to form the initial crosslinked network, while the tert-butyl ester serves as the thermally cleavable 'weak link' that facilitates network deconstruction at a temperature low enough to avoid damage to underlying circuitry. n-Butyl ester analogs lack this thermally labile group and require destructive temperatures for removal [2].

Hydrophobic Powder Coatings with Reduced Glass Transition Temperature for Low-Temperature Cure Applications

Incorporation of the tert-butyl acrylate motif into polyacrylate coating resins simultaneously increases water contact angle (hydrophobicity) and reduces Tg relative to methyl methacrylate-rich compositions [3]. This dual property enhancement is valuable for outdoor-durable powder coatings that require low-temperature flow and curing while maintaining water repellency. The tert-butyl group's tetrahedral geometry uniquely provides this balance of chain mobility and hydrophobicity, which cannot be replicated by linear alkyl (n-butyl) or small (methyl) ester substituents [3].

Block Copolymer Precursors for Amphiphilic Poly(acrylic acid)-Based Materials via Post-Polymerization Hydrolysis

The tert-butyl ester serves as a protected form of acrylic acid that can be selectively hydrolyzed after polymerization to reveal carboxylic acid functionality. This strategy is widely employed to prepare well-defined poly(acrylic acid) blocks, brushes, and networks that would be inaccessible by direct polymerization of acrylic acid due to its incompatibility with many controlled polymerization methods [4]. The epoxide group on the target compound adds a secondary functional handle for crosslinking or further derivatization after deprotection, enabling complex macromolecular architectures. Methyl or ethyl ester analogs cannot be chemoselectively hydrolyzed under comparable mild conditions [4].

Application
Selection Property
Validation Focus
193-nm photoresist research
Acid-labile ester deprotection
Acid-catalyzed cleavage efficiency and crosslinking
Reworkable thermoset networks
Thermally cleavable ester linkage
Thermal degradation profile for triggered disassembly
Hydrophobic low-Tg powder coatings
Tert-butyl hydrophobicity and chain mobility
Water contact angle and Tg reduction vs. MMA resins
Block copolymer precursors for poly(acrylic acid)
Protected –COOH via tert-butyl ester
Selective hydrolysis without affecting epoxide functionality
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